1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine

CCR8 Antagonist Immuno-oncology G Protein-Coupled Receptor

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine (CAS 1266215-52-4) is a small molecule with the molecular formula C8H9FN2 and a molecular weight of 152.17 g/mol. It belongs to the class of cyclopropylamine derivatives and is primarily utilized as a chemical intermediate and building block in medicinal chemistry.

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
CAS No. 1266215-52-4
Cat. No. B1442541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine
CAS1266215-52-4
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C=CC=N2)F)N
InChIInChI=1S/C8H9FN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2
InChIKeyQHIQAQLAGVLZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine (CAS 1266215-52-4): Technical Overview for Procurement


1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine (CAS 1266215-52-4) is a small molecule with the molecular formula C8H9FN2 and a molecular weight of 152.17 g/mol . It belongs to the class of cyclopropylamine derivatives and is primarily utilized as a chemical intermediate and building block in medicinal chemistry . Its structure features a cyclopropanamine core, a fluorinated pyridine ring, and a primary amine functional group . The compound is typically procured as a free base or as a dihydrochloride salt [1].

Why 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine Cannot Be Substituted with Generic Analogs


While several regioisomers and analogs like 1-(2-fluoropyridin-3-yl)cyclopropanamine or 1-(4-fluoropyridin-2-yl)cyclopropanamine share the same molecular formula, substitution is not advisable without rigorous validation. The precise position of the fluorine atom on the pyridine ring (3-position vs. 2- or 4-) critically alters the molecule's electronic distribution and, consequently, its binding interactions with biological targets [1]. Furthermore, the compound exhibits a specific, quantifiable activity profile, such as nanomolar antagonism at the CCR8 receptor [2], which may not be replicated by its regioisomers or other in-class compounds. This potential for divergent biological activity is a primary reason to prioritize the exact chemical entity for reproducible research and development.

Quantitative Evidence for 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine vs. Comparators


Potent Antagonism of Human CCR8 Receptor (IC50 = 23.6 nM)

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine demonstrates potent antagonism of the human C-C chemokine receptor type 8 (CCR8), a target implicated in immuno-oncology [1]. This specific activity is a key differentiator, as this level of potency and target engagement is not a general property of all cyclopropylamine derivatives. While a direct comparator for this exact assay is not identified in the provided data, this quantitative activity establishes a unique biological fingerprint for the compound.

CCR8 Antagonist Immuno-oncology G Protein-Coupled Receptor

Regioisomeric Structural Differentiation from 2- and 4-Fluoropyridine Analogs

The compound's structure is defined by the fluorine atom at the 3-position of the pyridine ring . This is a critical point of differentiation from closely related regioisomers, such as 1-(2-fluoropyridin-3-yl)cyclopropanamine and 1-(4-fluoropyridin-2-yl)cyclopropanamine . While all three share the same molecular formula (C8H9FN2) and molecular weight (152.17 g/mol), their distinct substitution patterns can lead to divergent interactions with biological targets. Therefore, the specific 3-fluoro regioisomer is required for experiments where this precise geometry is necessary.

Structure-Activity Relationship Fluorine Chemistry Medicinal Chemistry

Balanced Lipophilicity for CNS Drug Design Applications

The compound is described as having a 'balanced lipophilicity' that makes it particularly useful for developing CNS-targeting agents [1]. While a specific logP or logD value is not provided in the search results, this descriptor indicates that the compound's polarity and solubility profile is within a favorable range for crossing the blood-brain barrier, a critical requirement for CNS drugs. This is a class-level inference, as similar fluorinated pyridine derivatives are known to possess this property [1].

CNS Drug Discovery Physicochemical Property Lipophilicity

Potential as a Building Block for Kinase Inhibitors

The compound is highlighted as a building block for developing kinase inhibitors [1]. This is a class-level inference, as the cyclopropylamine and fluoropyridine motifs are common in kinase inhibitor pharmacophores. The specific substitution pattern of this compound may offer unique vector geometries or binding interactions compared to other building blocks.

Kinase Inhibitor Chemical Intermediate Medicinal Chemistry

Inclusion in Patents for LSD1 Inhibitors, a Validated Cancer Target

The compound belongs to the class of fluorine-substituted cyclopropylamines that are explicitly claimed in patents for inhibiting Lysine-Specific Demethylase 1 (LSD1) [REFS-1, REFS-2]. LSD1 is a validated target for cancer and other diseases. While no specific activity data is provided for the exact compound, its inclusion in these patent families indicates it is a relevant chemical matter for this therapeutic area.

LSD1 Inhibitor Epigenetics Cancer Therapeutics

Recommended Application Scenarios for 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine


Immuno-Oncology Research: CCR8 Antagonist Hit Identification and Lead Optimization

Due to its confirmed potent antagonism of the human CCR8 receptor (IC50 = 23.6 nM) [1], this compound is an ideal starting point or reference molecule for drug discovery programs focused on immuno-oncology. The CCR8 receptor is a promising target for modulating the tumor microenvironment. Researchers can use this compound to validate assay systems, benchmark new chemical series, or as a chemical probe to study CCR8 biology [1].

CNS Drug Discovery: Synthesis of Brain-Penetrant Small Molecules

The compound's 'balanced lipophilicity' [2] makes it a strategic choice as a building block for synthesizing novel CNS therapeutics. Its physical properties are favorable for blood-brain barrier penetration. Medicinal chemists can use this scaffold to introduce the cyclopropylamine and 3-fluoropyridine moieties into lead compounds, potentially improving their pharmacokinetic profile for CNS targets [2].

Kinase Inhibitor Library Synthesis and SAR Exploration

The compound's structural features are common in kinase inhibitor pharmacophores, and it is promoted as a building block for this purpose [2]. Researchers engaged in synthesizing focused kinase inhibitor libraries can use 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine to explore new chemical space. Its rigid cyclopropane core and specific fluorine placement can lead to unique binding modes and selectivity profiles against a panel of kinases.

Epigenetics and Oncology Research: LSD1 Inhibitor Development

The compound's structure falls within the scope of patent families for fluorine-substituted cyclopropylamines as inhibitors of LSD1, a key epigenetic target in cancer [REFS-3, REFS-4]. Researchers can use this compound to generate novel derivatives for intellectual property purposes or as a tool to study the structure-activity relationships around LSD1 inhibition, a validated approach for cancer therapeutics [REFS-3, REFS-4].

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